molecular formula C10H5BrClNO3 B13874323 7-bromo-5-chloro-4-oxo-1H-quinoline-2-carboxylic acid

7-bromo-5-chloro-4-oxo-1H-quinoline-2-carboxylic acid

Cat. No.: B13874323
M. Wt: 302.51 g/mol
InChI Key: XBJCDPLVPWCBJK-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-4-oxo-1H-quinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-chloro-4-oxo-1H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminobenzoyl chloride with ethyl acetoacetate, followed by bromination and chlorination steps .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents like tetrahydrofuran can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-chloro-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The quinoline ring can participate in redox reactions, altering the oxidation state of the compound.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the quinoline ring structure .

Scientific Research Applications

7-Bromo-5-chloro-4-oxo-1H-quinoline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-5-chloro-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with molecular targets such as DNA gyrase and topoisomerase. These interactions inhibit the replication of bacterial DNA, making the compound effective as an antibacterial agent. The presence of bromine and chlorine atoms enhances its binding affinity to these targets .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-5-chloro-4-oxo-1H-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual halogenation (bromine and chlorine) enhances its reactivity and binding affinity compared to other quinoline derivatives.

Properties

Molecular Formula

C10H5BrClNO3

Molecular Weight

302.51 g/mol

IUPAC Name

7-bromo-5-chloro-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C10H5BrClNO3/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14/h1-3H,(H,13,14)(H,15,16)

InChI Key

XBJCDPLVPWCBJK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)Cl)Br

Origin of Product

United States

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